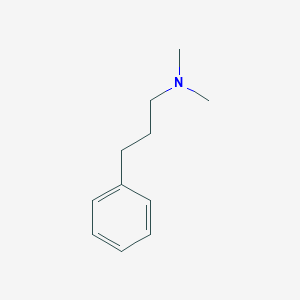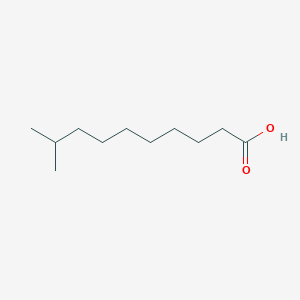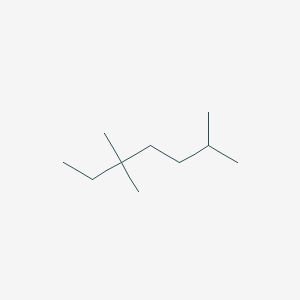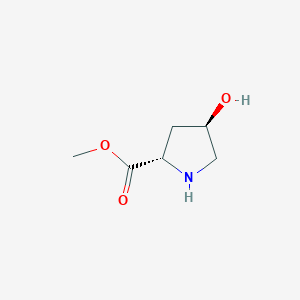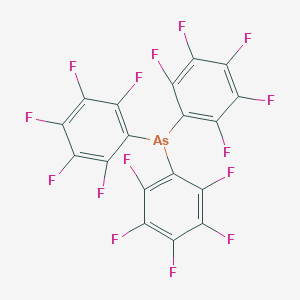
Tris(pentafluorophenyl)arsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(pentafluorophenyl)arsine, also known as TFPA, is a chemical compound that is widely used in scientific research. It belongs to the class of organoarsenic compounds and is known for its unique properties that make it useful in various applications.
Wirkmechanismus
The mechanism of action of Tris(pentafluorophenyl)arsine is not fully understood. However, it is believed that Tris(pentafluorophenyl)arsine acts as a Lewis acid catalyst in various chemical reactions. It can also undergo oxidative addition reactions with various substrates, leading to the formation of new organoarsenic compounds.
Biochemische Und Physiologische Effekte
Tris(pentafluorophenyl)arsine has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory problems upon exposure. Tris(pentafluorophenyl)arsine is not recommended for use in humans due to its toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Tris(pentafluorophenyl)arsine has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a catalyst in various chemical reactions. It is also stable under normal lab conditions and can be stored for long periods of time. However, Tris(pentafluorophenyl)arsine is toxic and requires careful handling. It is also expensive and may not be readily available in all labs.
Zukünftige Richtungen
There are several future directions for the use of Tris(pentafluorophenyl)arsine in scientific research. One area of interest is the synthesis of new organoarsenic compounds using Tris(pentafluorophenyl)arsine as a reagent or catalyst. Tris(pentafluorophenyl)arsine can also be used in the preparation of new arsenic-containing polymers with potential applications in materials science. Another area of interest is the use of Tris(pentafluorophenyl)arsine in the synthesis of new drugs with potential therapeutic applications.
Conclusion:
In conclusion, Tris(pentafluorophenyl)arsine is a unique and versatile compound that has found extensive use in scientific research. It is a highly reactive compound that can be used as a catalyst in various chemical reactions. However, it is toxic and requires careful handling. Tris(pentafluorophenyl)arsine has several advantages for use in lab experiments, but it is expensive and may not be readily available in all labs. There are several future directions for the use of Tris(pentafluorophenyl)arsine in scientific research, including the synthesis of new organoarsenic compounds and the preparation of new arsenic-containing polymers.
Synthesemethoden
The synthesis of Tris(pentafluorophenyl)arsine involves the reaction of arsenic trichloride with pentafluorobenzene in the presence of a catalyst. The reaction takes place in anhydrous conditions and requires careful handling due to the toxic nature of the reactants. The final product is obtained by purification using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Tris(pentafluorophenyl)arsine has been extensively used in scientific research as a reagent for the synthesis of organoarsenic compounds. It is also used as a catalyst in various chemical reactions. Tris(pentafluorophenyl)arsine has been found to be effective in the synthesis of heterocycles and in the preparation of arylboronic acids. It is also used as a precursor for the synthesis of arsenic-containing polymers.
Eigenschaften
CAS-Nummer |
1259-34-3 |
|---|---|
Produktname |
Tris(pentafluorophenyl)arsine |
Molekularformel |
C18AsF15 |
Molekulargewicht |
576.1 g/mol |
IUPAC-Name |
tris(2,3,4,5,6-pentafluorophenyl)arsane |
InChI |
InChI=1S/C18AsF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 |
InChI-Schlüssel |
QZBJYTDDWVXFDF-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Synonyme |
Tris(pentafluorophenyl)arsine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



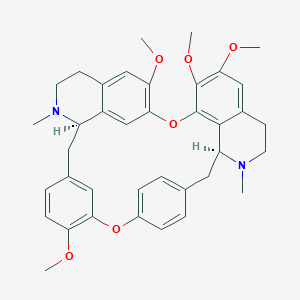
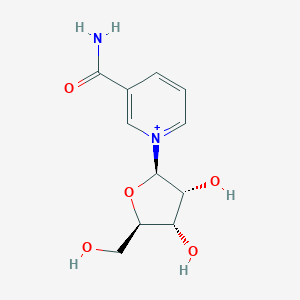
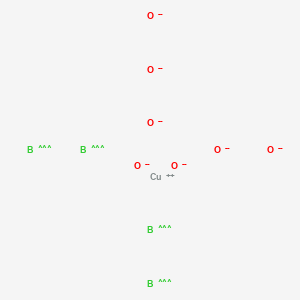
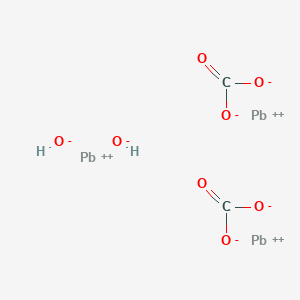
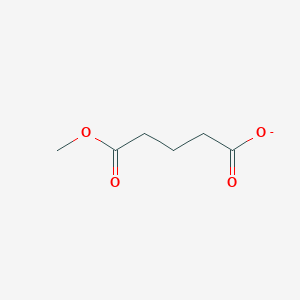
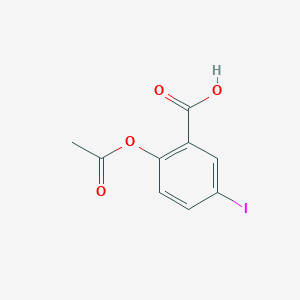
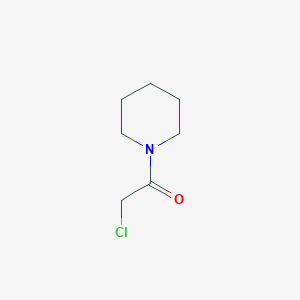
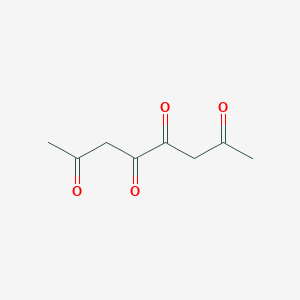
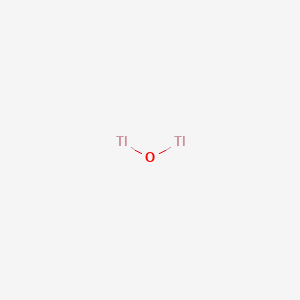
![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
